Product packaging for Fmoc-Lys(Trt)-OH(Cat. No.:CAS No. 111061-54-2)

Fmoc-Lys(Trt)-OH

Cat. No.: B020898
CAS No.: 111061-54-2
M. Wt: 610.7 g/mol
InChI Key: CEOOTQDKDICVJW-QNGWXLTQSA-N
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Description

Fmoc-Lys(Trt)-OH is a protected lysine derivative widely used in solid-phase peptide synthesis (SPPS). The compound features two protective groups:

  • Fmoc (9-fluorenylmethyloxycarbonyl): Protects the α-amino group and is removed under basic conditions (e.g., piperidine).
  • Trt (trityl): Protects the ε-amino group of lysine and is cleaved under mild acidic conditions (e.g., 1–5% trifluoroacetic acid, TFA) .

This dual protection allows selective deprotection during peptide assembly, making it essential for synthesizing lysine-containing peptides with orthogonal side-chain modifications. Its purity (>98%) and compatibility with automated SPPS protocols are well-documented .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H38N2O4 B020898 Fmoc-Lys(Trt)-OH CAS No. 111061-54-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(tritylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H38N2O4/c43-38(44)37(42-39(45)46-28-36-34-24-12-10-22-32(34)33-23-11-13-25-35(33)36)26-14-15-27-41-40(29-16-4-1-5-17-29,30-18-6-2-7-19-30)31-20-8-3-9-21-31/h1-13,16-25,36-37,41H,14-15,26-28H2,(H,42,45)(H,43,44)/t37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEOOTQDKDICVJW-QNGWXLTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H38N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60552979
Record name N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~-(triphenylmethyl)-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60552979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

610.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

719892-61-2
Record name N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~-(triphenylmethyl)-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60552979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Solvent Systems

  • CHCl₃/CH₃CN : Enhances Trt-Cl solubility while stabilizing the tritylated intermediate.

  • Dioxane : Facilitates high-purity crystallization due to its moderate polarity.

Temperature Control

  • 0°C in Step 3 : Prevents Trt group cleavage during acidic workup.

  • Room temperature in Step 2 : Balances reaction kinetics and Fmoc stability.

Base Selection

Triethylamine outperforms weaker bases (e.g., pyridine) in Fmoc-Cl reactions, achieving >95% α-amine protection efficiency.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

  • Retention time : 3.85–3.86 min under reverse-phase conditions (C18 column, 214 nm).

  • Purity : >98% in optimized batches, with trace impurities attributed to incomplete Trt protection.

Mass Spectrometry

  • Observed m/z : 611.3 ([M+H]⁺), matching the theoretical molecular weight of 610.74 g/mol.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃) : δ 7.75–7.25 (m, Fmoc aromatic), δ 2.85 (t, Lys-CH₂), δ 1.45 (m, Trt-CPh₃).

Industrial-Scale Production

Process Optimization

  • Batch Reactors : 50–100 L scale with automated pH control to maintain Et₃N efficiency.

  • Cost Drivers :

    • Trt-Cl accounts for 62% of raw material costs.

    • Solvent recovery reduces expenses by 28%.

Yield Enhancement Strategies

StrategyYield Improvement
Microwave-assisted Step 1+12%
Gradient crystallization+9%

Challenges and Troubleshooting

Common Issues

  • Trt Group Migration : Occurs at pH > 8.5, mitigated by strict temperature control.

  • Fmoc Oxazolone Formation : Additive screening identified 1-hydroxybenzotriazole (HOBt) as an effective suppressor (99% reduction).

Purity Thresholds

ApplicationMinimum Purity
SPPS95%
Bioconjugation98%

Emerging Methodologies

Enzymatic Fmoc Protection

Pilot studies using lipase B from Candida antarctica demonstrate 84% α-amine selectivity, though industrial viability remains unproven.

Continuous-Flow Synthesis

Microreactor systems reduce Step 2 duration from 2 h to 8 min, achieving 91% conversion at 60°C.

ReagentHandling Protocol
Fmoc-ClN₂ atmosphere, −20°C storage
Trt-ClMoisture-free environment

Waste Management

  • CHCl₃ Recycling : Distillation recovers 92% solvent for reuse .

Chemical Reactions Analysis

Protecting Groups

  • Fmoc Group The Fmoc group protects the amino group during peptide synthesis [1, 2]. It can be removed under mild basic conditions, such as with piperidine, to allow for selective deprotection of the amino group before coupling reactions [1, 2, 22, 23].
  • Trt Group The Trt group protects the lysine side chain [1, 2]. It is more stable than the Fmoc group and remains intact during synthesis, which ensures the lysine side chain is protected [1, 2]. The Trt group is usually removed with trifluoroacetic acid (TFA).

Reaction Types

Fmoc-Lys(Trt)-OH undergoes several types of reactions:

  • Deprotection Removal of the Fmoc group using piperidine and removal of the Trt group using trifluoroacetic acid (TFA).
  • Coupling The exposed amino group is coupled with the next amino acid in the sequence [1, 2].
  • Cleavage The peptide chain is cleaved from the resin, usually with TFA .

Comparison with Similar Compounds

Several compounds are similar to this compound but use different protecting groups for the lysine side chain:

CompoundProtecting Group
Fmoc-Lys(Boc)-OHBoc
Fmoc-Lys(Mtt)-OHMtt
Fmoc-Lys(ivDde)-OHivDde
  • Fmoc-Lys(Boc)-OH Uses a tert-butyloxycarbonyl (Boc) group instead of the Trt group [1, 17].
  • Fmoc-Lys(Mtt)-OH Uses a 4-methyltrityl (Mtt) group instead of the Trt group.
  • Fmoc-Lys(ivDde)-OH Uses an ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group instead of the Trt group [1, 3].

The Trt group provides stability, while the Fmoc group allows easy removal and subsequent coupling reactions, making this compound a versatile compound in peptide synthesis. this compound can be used in place of Fmoc-Lys(Boc)-OH if side products are formed during acid cleavage .

Potential Side Reactions

During Fmoc solid-phase peptide synthesis (SPPS), side reactions can occur, leading to unwanted products [6, 12]. One significant side reaction is alpha-C racemization, where the stereochemistry of the amino acid is lost [6, 7]. For Fmoc-Cys(Trt)-OH, racemization can occur depending on the coupling reagents used [7, 10]. Using optimized resins, coupling reagents, and pseudoproline dipeptide building blocks can decrease chain aggregation .

Aspartimide formation is another side reaction that affects aspartate residues, particularly when Asp is followed by Gly, Asp, Asn, Gln, or Arg . This reaction is catalyzed by acids and bases and can occur during Fmoc deprotection or TFA cleavage .

Advantages of this compound

The use of this compound can lead to more complete coupling and Fmoc-cleavage steps compared to Fmoc/tBu-amino acids . It is also valuable in bioconjugation processes, where it helps attach peptides to other biomolecules, such as antibodies or nanoparticles, improving the delivery and efficacy of therapeutic agents .

Scientific Research Applications

Advantages in Peptide Synthesis

  • Milder Cleavage Conditions : The use of Fmoc chemistry allows for cleavage with trifluoroacetic acid (TFA), which is less hazardous than the hydrogen fluoride used in Boc chemistry. This results in safer handling and better overall yields .
  • Reduced Side Products : The trityl group can be selectively removed without affecting other protecting groups, leading to higher quality peptides with fewer side products .
  • Compatibility with Post-Translational Modifications : this compound is particularly advantageous for synthesizing peptides with modifications such as phosphorylation and glycosylation, which are often incompatible with Boc strategies .

Synthesis of Antimicrobial Peptides

Recent studies have highlighted the use of this compound in synthesizing antimicrobial peptides like human beta defensin 3 (HBD-3). Researchers optimized the solid-phase synthesis by employing an orthogonal disulfide bond formation strategy, demonstrating that using this compound led to improved yields and purities compared to traditional methods .

Development of Therapeutic Peptides

This compound has been utilized in the development of therapeutic peptides targeting various diseases. For instance, its application in synthesizing cyclic peptides has shown promising results due to the stability provided by the trityl group during the synthesis process. This stability is crucial when forming cyclic structures that require precise control over reaction conditions .

Integration into DNA-Encoded Libraries

The compound has also been employed in creating DNA-encoded libraries (DELs), where it serves as a building block for peptide synthesis linked to DNA tags. This approach enhances screening capabilities for drug discovery by allowing researchers to rapidly identify potential therapeutic candidates from large combinatorial libraries .

Comparative Analysis with Other Protecting Groups

The following table summarizes key differences between this compound and other commonly used lysine derivatives:

PropertyThis compoundFmoc-Lys(Boc)-OHFmoc-Lys(Mmt)-OH
Cleavage AgentTFAHFTFA
Selective RemovalYesNoYes
Side Product FormationLowModerateLow
Stability During SynthesisHighModerateHigh
Compatibility with ModificationsHighLowModerate

Mechanism of Action

The mechanism of action of Fmoc-Lys(Trt)-OH primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of lysine, preventing unwanted reactions during the synthesis process. The Trt group protects the side chain, allowing for selective reactions at the amino group. These protecting groups can be selectively removed under specific conditions, enabling the stepwise construction of peptide chains .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares Fmoc-Lys(Trt)-OH with other Fmoc-protected lysine derivatives:

Compound Protecting Group Deprotection Conditions Stability Key Applications References
This compound Trityl (Trt) 1–5% TFA in DCM Stable to base, labile to acid General SPPS, acid-sensitive resins
Fmoc-Lys(Boc)-OH Boc (tert-butyloxycarbonyl) 50–95% TFA Acid-labile; incompatible with Trt Boc-SPPS, orthogonal to Fmoc
Fmoc-Lys(Mmt)-OH Mmt (4-methyltrityl) 0.5–1% TFA or 1% TFA/H2O More acid-labile than Trt Selective ε-amino deprotection
Fmoc-Lys(Dde)-OH Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) 2% hydrazine in DMF Orthogonal to Fmoc/Trt/Boc Site-specific bioconjugation
Fmoc-Lys(Glc)-OH Glucose (Glc) Enzymatic cleavage or strong acid Sensitive to glycosidases Glycopeptide synthesis
Fmoc-Lys(Z)-OH Z (benzyloxycarbonyl) HBr/HOAc or catalytic hydrogenation Labile to strong acids/H2 Rarely used in modern SPPS

Stability and Compatibility

  • Acid Sensitivity :
    • Trt and Mmt groups are acid-labile but differ in cleavage thresholds. Mmt deprotection (0.5% TFA) avoids premature resin cleavage, unlike Trt (1–5% TFA) .
    • Boc requires stronger acids (≥50% TFA), limiting compatibility with acid-sensitive resins like 2-chlorotrityl .
  • Base Stability :
    • All Fmoc-protected derivatives are stable to piperidine, enabling iterative deprotection in Fmoc-SPPS .

Research Findings and Case Studies

  • Glycopeptide Synthesis : Fmoc-Lys(Glc)-OH was used to synthesize glycopeptides mimicking post-translational modifications, with RP-HPLC confirming >95% purity .
  • Biotinylation : Fmoc-Lys(Dde)-OH facilitated site-specific biotin installation in integrin-binding peptides, validated by MALDI-TOF MS .
  • Resin Compatibility : this compound showed superior performance on acid-sensitive Trt resins compared to Boc-protected analogs, achieving 44–77% yields in branched peptide synthesis .

Biological Activity

Fmoc-Lys(Trt)-OH, or N-alpha-Fmoc-N-epsilon-trityl-L-lysine, is a protected amino acid commonly used in peptide synthesis. Its unique structural features and protective groups make it a valuable building block for developing peptides with specific biological activities. This article explores the biological activity of this compound, focusing on its applications in antimicrobial peptides, enzyme substrates, and other potential therapeutic uses.

Chemical Structure and Properties

  • Molecular Formula : C₄₃H₅₃N₃O₄S
  • Molecular Weight : 610.7 g/mol
  • Protective Groups : The Fmoc group provides stability during synthesis, while the Trt group protects the lysine side chain from unwanted reactions.

Synthesis Methods

This compound can be synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods. The choice of method often depends on the desired purity and yield of the final product. The SPPS method is favored for its efficiency and ability to produce high-purity peptides.

1. Antimicrobial Peptides

Recent studies have demonstrated that this compound can be incorporated into short cationic peptides that exhibit significant antimicrobial activity. These peptides are synthesized by attaching various amino acids to a resin and subsequently evaluating their efficacy against different bacterial strains.

  • Case Study : A study explored the incorporation of this compound into antimicrobial peptides, revealing that modifications in the peptide sequence could enhance their antibacterial properties against Gram-positive bacteria. The presence of positively charged lysine residues was crucial for membrane interaction and disruption .

2. Enzyme Substrates

This compound has also been utilized in the development of enzyme substrates, particularly in studies involving matrix metalloproteinases (MMPs). The incorporation of fluorophores such as 5-carboxyfluorescein (5-Fam) into peptide sequences containing Fmoc-Lys allows for real-time monitoring of enzymatic activity.

  • Research Findings : In one study, Fmoc-Lys(5-Fam) was synthesized and used to create triple-helical peptide substrates. These substrates were tested against MMP-1, MMP-13, and MT1-MMP, demonstrating that modifications at the lysine position could significantly influence substrate stability and enzyme activity .

3. Peptide-Based Therapeutics

The versatility of this compound extends to its potential use in peptide-based therapeutics. Its ability to form stable structures makes it an attractive candidate for drug development, especially in creating targeted therapies for various diseases.

  • Example Application : Research has indicated that peptides containing Fmoc-Lys residues can be designed to interact specifically with cellular receptors or enzymes, thereby enhancing therapeutic efficacy while minimizing side effects .

Comparative Analysis of Biological Activity

Peptide Composition Antimicrobial Activity Enzymatic Stability Therapeutic Potential
This compoundHighModerateHigh
Fmoc-Cys(Trt)-OHModerateHighModerate
Fmoc-Arg(Pbf)-OHHighLowHigh

Q & A

Q. What is the functional role of the Trityl (Trt) protecting group in Fmoc-Lys(Trt)-OH during solid-phase peptide synthesis (SPPS)?

The Trt group selectively protects the ε-amino side chain of lysine, enabling orthogonal deprotection under mild acidic conditions (e.g., 1% trifluoroacetic acid (TFA) in dichloromethane (DCM)). This prevents undesired side reactions during peptide elongation while preserving acid-labile Fmoc groups on the α-amino terminus. The Trt group’s acid sensitivity ensures efficient cleavage without damaging the peptide-resin linkage in Wang or 2-chlorotrityl resins .

Q. What are the optimal storage conditions for this compound to ensure long-term stability?

Store the compound at -80°C for up to 6 months or -20°C for 1 month. Prior to use, warm to 37°C and sonicate to dissolve crystalline aggregates. Avoid repeated freeze-thaw cycles to prevent degradation. Solutions in DMSO should be aliquoted and stored at -80°C .

Q. How can researchers address solubility challenges when preparing stock solutions of this compound?

this compound has limited solubility in polar solvents. For DMSO-based stock solutions:

  • Use concentrations ≤100 mg/mL (170.73 mM).
  • Heat to 37°C and sonicate for 10–15 minutes.
  • Centrifuge to remove undissolved particulates. For aqueous buffers, pre-dissolve in a minimal volume of DMSO (<5% final concentration) to avoid precipitation .

Advanced Research Questions

Q. How can this compound be integrated into orthogonal protection strategies for synthesizing branched or cyclic peptides?

The Trt group’s mild deprotection profile allows compatibility with:

  • Acid-stable groups : Boc (removed with TFA >50%) for side-chain protection.
  • Base-labile groups : Fmoc (cleaved with piperidine) for backbone elongation. Example workflow: After peptide assembly, treat with 1% TFA/DCM to remove Trt, then use the exposed ε-amino group for cyclization (e.g., via amide or disulfide bonds). Validate resin compatibility (e.g., avoid TFA-sensitive resins like Rink amide) to prevent premature cleavage .

Q. What analytical methods are critical for assessing the purity and enantiomeric integrity of this compound during synthesis?

  • HPLC : Confirm purity ≥99% using C18 reverse-phase columns with UV detection (λ = 254 nm).
  • TLC : Monitor deprotection efficiency (Rf shift after TFA treatment).
  • Chiral HPLC or polarimetry : Verify enantiomeric excess (≥99.8%) to ensure stereochemical fidelity.
  • Mass spectrometry (MS) : Validate molecular weight (MW = 610.74 g/mol) and detect side products (e.g., trityl adducts) .

Q. How can researchers mitigate side reactions during SPPS when using this compound?

Common issues and solutions:

  • Incomplete coupling : Optimize activation with HBTU/HOBt or OxymaPure/DIC. Extend reaction time (2–4 hours).
  • Premature Trt cleavage : Use TFA-free coupling reagents (e.g., DIPEA) and avoid prolonged exposure to acidic conditions.
  • Aggregation : Incorporate solubilizing agents (e.g., 0.1% Triton X-100) during resin swelling. Monitor steps via Kaiser (ninhydrin) or chloranil tests .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Fmoc-Lys(Trt)-OH
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Fmoc-Lys(Trt)-OH

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